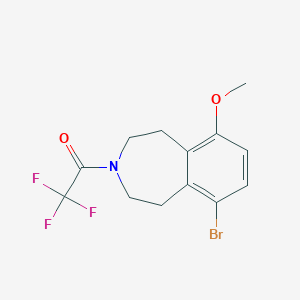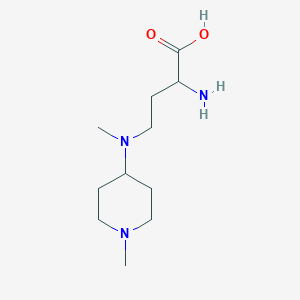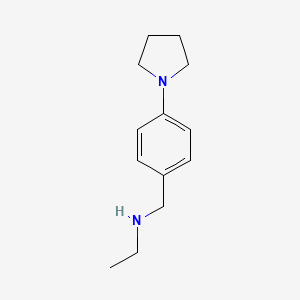
(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone is an aromatic ketone with the molecular formula C13H8BrFO2. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone typically begins with commercially available starting materials such as 5-bromo-2-hydroxybenzaldehyde and fluorobenzene.
Reaction Conditions: The reaction involves the use of a Friedel-Crafts acylation process, where the benzaldehyde derivative reacts with fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and receptor modulators.
Industry
The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-hydroxyphenyl)(phenyl)methanone: Similar structure but lacks the fluorine atom.
(3-Bromo-5-chloro-2-hydroxyphenyl)(phenyl)methanone: Contains a chlorine atom instead of fluorine.
(5-Bromo-3-fluoro-2-hydroxyphenyl)(4-methylphenyl)methanone: Contains a methyl group on the phenyl ring.
Uniqueness
The presence of both bromine and fluorine atoms in (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone makes it unique compared to its analogs. These halogen atoms contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H8BrFO2 |
|---|---|
Peso molecular |
295.10 g/mol |
Nombre IUPAC |
(5-bromo-3-fluoro-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrFO2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H |
Clave InChI |
HZFXSQUUSKSFSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)




![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)


![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)


